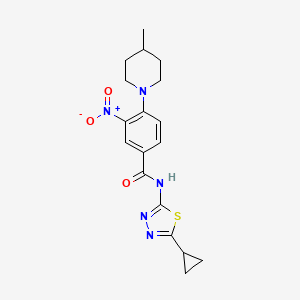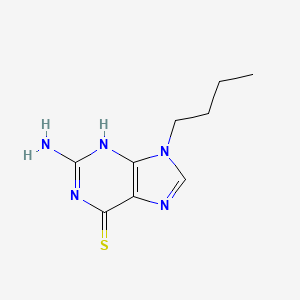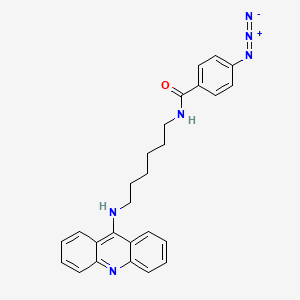![molecular formula C16H13NO B1230882 2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1230882.png)
2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one is a member of tetralins.
Scientific Research Applications
Hybrid Polyoxaheterocyclic Compounds
2-[(Z)-(4-Pyridinyl)methylene]-3,4-dihydronaphthalen-1(2H)-one has been explored in the synthesis of new hybrid polyoxaheterocyclic compounds. This includes its interaction with methylene active compounds of the 2H-chromen-2-one series, leading to the formation of hybrid structures like acetate 7-(4-carboxyphenyl)-8-oxo-5,8-dihydro-6H-benzo[h] chromeno[3,2-b]xanthylium. This study highlights a new synthetic approach for forming hybrid chromene and xanthene systems (Kanevskaya, Ivanova, Pchelintseva, & Fedotova, 2022).
Naphthoquinone Series Research
Research into the Naphthoquinone series, including compounds like this compound, dates back to the 1950s. Studies focused on the condensation of these compounds with reactive methylene groups in pyridine, contributing to the understanding of naphthoquinone chemistry and its derivatives (Suryanarayana & Tilak, 1954).
Antibacterial Activity
A novel organic α,β unsaturated carbonyl compound structurally similar to this compound was synthesized and tested for antibacterial activity. The study involved the synthesis through ultrasound irradiation and testing against various bacterial microorganisms, indicating potential antibacterial applications (Dodeja, Bhola, & Naliapara, 2021).
Cyclisation Reactions
The compound's derivatives have been used in cyclisation reactions, such as those involving 1-ethynyl-2-vinyl-3,4-dihydronaphthalenes. These studies contribute to understanding the reaction pathways and product formation in organic synthesis processes (Watanabe, Shiine, Ideta, Matsumoto, & Thiemann, 2008).
Enamine Reactions
Enamines derived from compounds like this compound have been studied for their alkylation reactions. This contributes to the broader field of organic chemistry, especially in understanding the behavior of enamines in various chemical environments (Hellberg, Milligan, & Wilke, 1970).
properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
(2Z)-2-(pyridin-4-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C16H13NO/c18-16-14(11-12-7-9-17-10-8-12)6-5-13-3-1-2-4-15(13)16/h1-4,7-11H,5-6H2/b14-11- |
InChI Key |
BMJBYWJCQGXHFI-KAMYIIQDSA-N |
Isomeric SMILES |
C1C/C(=C/C2=CC=NC=C2)/C(=O)C3=CC=CC=C31 |
SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC=NC=C2)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]carbamic acid ethyl ester](/img/structure/B1230800.png)

![4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide](/img/structure/B1230803.png)






![(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B1230816.png)


![4-amino-N-[(5S,6S)-1-azabicyclo[3.3.1]nonan-6-yl]-5-chloro-2-methoxybenzamide](/img/structure/B1230821.png)
![(4R)-6-[2-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1230822.png)